molecular formula C13H21NO B11967120 N-(2-methyl-2-adamantyl)acetamide

N-(2-methyl-2-adamantyl)acetamide

Cat. No.: B11967120
M. Wt: 207.31 g/mol
InChI Key: ZDGRLVYZLWMWKL-UHFFFAOYSA-N
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Description

N-(2-methyl-2-adamantyl)acetamide is an organic compound with the molecular formula C13H21NO. It is derived from adamantane, a tricyclic hydrocarbon known for its stability and unique structure. The adamantane core provides rigidity and bulkiness, making its derivatives valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-adamantyl)acetamide typically involves the reaction of 2-methyl-2-adamantylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants but may include additional purification steps such as recrystallization or distillation to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-adamantyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds .

Scientific Research Applications

N-(2-methyl-2-adamantyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methyl-2-adamantyl)acetamide involves its interaction with specific molecular targets. The adamantane core can interact with biological membranes, enhancing the compound’s ability to penetrate cells. This property is particularly useful in drug delivery systems. The acetamide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-2-adamantyl)acetamide stands out due to its specific substitution pattern, which imparts unique physical and chemical properties. The presence of the methyl group at the 2-position of the adamantane core enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-methyl-2-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-8(15)14-13(2)11-4-9-3-10(6-11)7-12(13)5-9/h9-12H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGRLVYZLWMWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(C2CC3CC(C2)CC1C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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